4-(2-Methylbutan-2-yl)-2,6-dinitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylbutan-2-yl)-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-4-11(2,3)7-5-8(12(15)16)10(14)9(6-7)13(17)18/h5-6,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFCDCNHRPIDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281387 | |

| Record name | 4-(2-methylbutan-2-yl)-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-50-1 | |

| Record name | 4-(1,1-Dimethylpropyl)-2,6-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4097-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78806 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4097-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4097-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-methylbutan-2-yl)-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methylbutan-2-yl)-2,6-dinitrophenol

For the attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of the organic compound 4-(2-Methylbutan-2-yl)-2,6-dinitrophenol. Given the limited availability of direct experimental data for this specific molecule, this document integrates established data for structurally analogous compounds and outlines robust, field-proven experimental protocols for the precise determination of its key physicochemical parameters. This approach ensures a scientifically rigorous foundation for research and development activities.

Compound Identification and Structural Context

Systematic Name: this compound

Common Synonym: 4-tert-amyl-2,6-dinitrophenol

CAS Number: 4097-50-1

Molecular Formula: C₁₁H₁₄N₂O₅[1]

Molecular Weight: 254.24 g/mol [1]

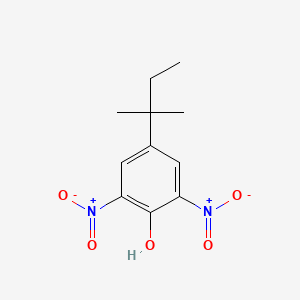

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is scarce. Therefore, a comparative approach is employed, presenting data for structurally related dinitrophenol derivatives to provide a scientifically grounded estimation of its properties.

| Property | This compound (Estimated) | 4-tert-Butyl-2,6-dinitrophenol (Computed) | 2,6-Dinitrophenol | 2,4-Dinitrophenol | Source |

| Melting Point (°C) | Data not available | Data not available | 63.5 | 112-114 | [2][3] |

| Boiling Point (°C) | Data not available | Data not available | Decomposes | Decomposes (sublimes) | [2][3] |

| Water Solubility | Sparingly soluble | Sparingly soluble | 0.42 g/L | 5.6 g/L (18 °C) | [2][3] |

| pKa | Data not available | Data not available | 3.69 (25 °C) | 4.09 | [2][3] |

| LogP | ~3.4 (Predicted) | 3.4 | 1.37 | 1.54 | [2][3][4] |

Expert Insights: The tert-amyl group in the target molecule is larger and more hydrophobic than the tert-butyl group and significantly more so than a hydrogen atom. This increased lipophilicity is expected to result in a lower water solubility and a higher octanol-water partition coefficient (LogP) compared to 2,4-dinitrophenol and 2,6-dinitrophenol. The melting point is influenced by crystal packing and intermolecular forces; the bulky tert-amyl group may disrupt efficient packing, potentially leading to a lower melting point than less substituted analogs, though this is speculative without experimental data. The pKa is not expected to deviate significantly from other 2,6-dinitrophenol derivatives, as the alkyl group is para to the hydroxyl group and its electronic effect on the acidity of the phenol is minimal.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data for this compound, the following established experimental methodologies are recommended.

Determination of Melting Point

The melting point provides a primary indication of a compound's purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

-

-

Causality: A sharp melting range (typically < 1 °C) is indicative of a high-purity compound. Impurities tend to broaden and depress the melting range.

Sources

- 1. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. 4-tert-Butyl-2,6-dinitrophenol | C10H12N2O5 | CID 20042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and characterization of 4-(tert-amyl)-2,6-dinitrophenol.

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(tert-amyl)-2,6-dinitrophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(tert-amyl)-2,6-dinitrophenol. Intended for researchers, chemists, and professionals in drug development, this document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a suite of analytical techniques for structural elucidation and purity verification. Emphasis is placed on safety, experimental causality, and data integrity to ensure a reproducible and reliable scientific process.

Introduction and Strategic Considerations

4-(tert-amyl)-2,6-dinitrophenol is a substituted nitrophenol, a class of compounds with significant industrial and research applications, including their use as intermediates for dyes, pigments, and pharmaceuticals.[1] The introduction of nitro groups onto an aromatic ring drastically modifies its electronic properties and reactivity, making dinitrophenols valuable synthons.

The synthesis involves the electrophilic aromatic substitution of 4-(tert-amyl)phenol. The regioselectivity of this nitration is governed by the directing effects of the existing substituents. The strongly activating hydroxyl (-OH) group and the alkyl (tert-amyl) group are both ortho, para-directing. With the para position occupied by the bulky tert-amyl group, the incoming electrophilic nitronium ions (NO₂⁺) are directed to the positions ortho to the hydroxyl group, namely C2 and C6.

Critical Safety Warning: The synthesis and handling of nitrophenols require stringent safety protocols. Nitric acid is highly corrosive and a powerful oxidizer.[2][3] Dinitrophenols are toxic, can be absorbed through the skin, and may be explosive, particularly when dry.[4][5][6] All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8] An emergency eyewash and safety shower must be immediately accessible.[9]

Synthesis of 4-(tert-amyl)-2,6-dinitrophenol

The following protocol is based on established methods for the dinitration of activated phenolic compounds.[10][11] Temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |

| 4-(tert-amyl)phenol | C₁₁H₁₆O | 164.24 | Reagent grade, ≥98% |

| Nitric Acid (70%) | HNO₃ | 63.01 | ACS Reagent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Reagent |

| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | Laboratory grade |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Laboratory grade |

| Deionized Water | H₂O | 18.02 | Type II or higher |

Step-by-Step Synthesis Protocol

-

Reactor Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (60.9 mmol) of 4-(tert-amyl)phenol in 100 mL of dichloromethane.[10]

-

Initial Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring. Maintaining this low temperature is critical to control the initial rate of the exothermic nitration reaction.

-

Slow Addition of Nitric Acid: Measure 13.0 mL (approx. 207 mmol, ~3.4 equivalents) of 70% nitric acid into the dropping funnel. Add the nitric acid dropwise to the stirred solution over a period of 60-90 minutes. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 10 °C.

-

Causality: A slow, controlled addition of the nitrating agent prevents a rapid, uncontrolled exotherm, which could lead to the formation of undesired oxidized byproducts or a dangerous runaway reaction. Using a moderate excess of nitric acid ensures the dinitration goes to completion.[10]

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Warming and Completion: Remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for another 2-3 hours to ensure the reaction is complete. The color of the solution will likely darken to a deep orange or red.

-

Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. This step neutralizes any remaining reactive species and begins the separation process.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Washing: Wash the organic layer sequentially with:

-

100 mL of deionized water.

-

100 mL of saturated sodium bicarbonate solution (to neutralize residual acid; be cautious of gas evolution).

-

100 mL of deionized water.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield yellow crystals of 4-(tert-amyl)-2,6-dinitrophenol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(tert-amyl)-2,6-dinitrophenol.

Analytical Characterization

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound. The data from each technique should be corroborative, providing a self-validating analytical system.

Spectroscopic Analysis

NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum will confirm the arrangement of protons on the aromatic ring and the structure of the tert-amyl group. The phenolic proton is often broad and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ar-H (C3, C5) | ~8.2 (s, 2H) | ~125 |

| Phenolic -OH | 10-12 (br s, 1H) | - |

| -C(CH₂ CH₃) | ~1.7 (q, 2H) | ~32 |

| -C(CH₂) CH₃ | ~0.7 (t, 3H) | ~9 |

| -C(CH₃ )₂ | ~1.3 (s, 6H) | ~27 |

| Ar-C -OH (C1) | - | ~155 |

| Ar-C -NO₂ (C2, C6) | - | ~140 |

| Ar-C -H (C3, C5) | - | ~125 |

| Ar-C -tert-amyl (C4) | - | ~148 |

| -C (CH₃)₂(CH₂CH₃) | - | ~38 |

Note: Predictions are based on analogous structures; actual values may vary. The aromatic protons at C3 and C5 are chemically equivalent and are expected to appear as a singlet due to the symmetrical substitution pattern.[12][13]

Electrospray Ionization (ESI) in negative mode is highly effective for phenols.[14] The mass spectrum should show a prominent molecular ion peak corresponding to the mass of the deprotonated molecule [M-H]⁻.

-

Expected Molecular Weight: C₁₁H₁₄N₂O₅ = 254.24 g/mol

-

Expected [M-H]⁻ Peak: m/z = 253.09

IR spectroscopy is used to identify key functional groups.

-

~3200-3400 cm⁻¹: Broad O-H stretch (phenolic)

-

~2850-3000 cm⁻¹: C-H stretches (aliphatic)

-

~1530 & ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro groups (NO₂)

-

~1600 & ~1470 cm⁻¹: C=C stretches (aromatic ring)

Chromatographic Analysis

Chromatography is essential for assessing the purity of the final product and for monitoring the reaction's progress.

-

Purpose: A rapid method to check for the presence of starting material and the formation of the product.

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A non-polar/polar solvent mixture, such as Hexane:Ethyl Acetate (e.g., 4:1 v/v). The more polar dinitrophenol product will have a lower Rf value than the 4-tert-amylphenol starting material.[15]

-

Visualization: UV light (254 nm) and/or staining.

HPLC provides quantitative data on the purity of the synthesized compound.[16]

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 40-60% aqueous acetonitrile.[16]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at an appropriate wavelength (e.g., 317 nm, where nitrophenols show strong absorbance).[16]

-

Sample Preparation: Prepare a ~1 mg/mL solution of the product in the mobile phase.

-

Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the area of the product peak divided by the total area of all peaks.

-

Physical Characterization

-

Melting Point: A sharp melting point range is indicative of a pure crystalline solid. The measured melting point should be compared to literature values if available.

-

Appearance: The purified product is expected to be a yellow crystalline solid.[4]

Characterization Logic Diagram

Caption: Logical workflow for the analytical characterization of the product.

Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and comprehensive characterization of 4-(tert-amyl)-2,6-dinitrophenol. By adhering to the detailed protocols and understanding the causality behind each step, researchers can confidently produce and validate this valuable chemical intermediate. The integration of spectroscopic and chromatographic techniques provides a robust, self-validating system that ensures the final product meets the required standards of identity and purity for subsequent research and development applications. Strict adherence to all safety protocols is non-negotiable and is fundamental to the successful and safe execution of this chemical synthesis.

References

-

Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (2017). Taylor & Francis Online. [Link]

-

The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. (2021). National Institutes of Health (NIH). [Link]

-

Nitrophenols. PubChem, National Center for Biotechnology Information. [Link]

-

Nitration of Phenol and Purification by Column Chromatography. CDN. [Link]

-

Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]

-

Column Chromatography-Separation of ortho & para Nitrophenols. (2021). YouTube. [Link]

-

Hydrogen Bonding in TLC of Nitrophenols. Scribd. [Link]

- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

-

On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Quora. [Link]

-

4-Nitrophenol. SpectraBase. [Link]

-

NITRIC ACID SAFETY. University of Washington. [Link]

-

4-Nitrophenol, TMS derivative. NIST WebBook. [Link]

- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

-

1 H-NMR spectrum of 4-nitrophenol. ResearchGate. [Link]

-

2,4-Dinitrophenol. PubChem, National Center for Biotechnology Information. [Link]

-

2,4-Dinitrophenol. Wikipedia. [Link]

-

Safety Data Sheet: Nitric acid. Carl ROTH. [Link]

-

Schema of tert—amyl phenol and 2—nitro—4—tert—amyl phenol. ResearchGate. [Link]

-

Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. National Center for Biotechnology Information. [Link]

-

2,4-Dinitrophenol. U.S. Environmental Protection Agency (EPA). [Link]

Sources

- 1. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ehs.washington.edu [ehs.washington.edu]

- 3. labproinc.com [labproinc.com]

- 4. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. umdearborn.edu [umdearborn.edu]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 11. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 12. quora.com [quora.com]

- 13. 2-Nitrophenol(88-75-5) 1H NMR [m.chemicalbook.com]

- 14. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 4-(2-Methylbutan-2-yl)-2,6-dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-methylbutan-2-yl)-2,6-dinitrophenol, a nitrophenolic compound with potential applications in various scientific fields. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from closely related analogs, particularly 4-tert-butyl-2,6-dinitrophenol, and the broader class of dinitrophenols. The guide covers the compound's chemical identity, including its CAS number and structure, a detailed plausible synthesis protocol, and an analysis of its anticipated physicochemical properties and spectroscopic data. Furthermore, it delves into the well-established biological activity of dinitrophenols as uncouplers of oxidative phosphorylation, a mechanism with significant implications for metabolic research and drug development. Safety considerations and handling protocols, extrapolated from related compounds, are also discussed to ensure safe laboratory practices. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Identity and Structure

-

Systematic Name: this compound

-

Common Name: 4-tert-Amyl-2,6-dinitrophenol

-

CAS Number: 4097-50-1[1]

-

Molecular Formula: C₁₁H₁₄N₂O₅[1]

-

Molecular Weight: 254.24 g/mol [1]

Chemical Structure:

The molecular structure of this compound consists of a phenol ring substituted with a bulky tert-amyl group (2-methylbutan-2-yl) at the para position (position 4) and two nitro groups at the ortho positions (positions 2 and 6) relative to the hydroxyl group.

Caption: Chemical structure of this compound.

Synthesis Protocol

Caption: Proposed synthesis workflow for this compound.

Step 1: Friedel-Crafts Alkylation of p-Cresol

This initial step introduces the tert-amyl group to the phenol ring.

-

Reactants:

-

p-Cresol

-

tert-Amyl alcohol (2-methyl-2-butanol)

-

Concentrated sulfuric acid (catalyst)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add p-cresol and a suitable solvent (e.g., hexane).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid dropwise with continuous stirring.

-

After the addition of the acid, add tert-amyl alcohol dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and extract the organic layer with a suitable solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(2-methylbutan-2-yl)phenol.

-

Purify the product by column chromatography or distillation under reduced pressure.

-

Step 2: Dinitration of 4-(2-Methylbutan-2-yl)phenol

This step introduces the two nitro groups onto the phenol ring. Nitration reactions are highly exothermic and require strict temperature control.

-

Reactants:

-

4-(2-Methylbutan-2-yl)phenol

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice-salt bath to maintain a temperature below 10 °C.

-

Dissolve the 4-(2-methylbutan-2-yl)phenol from Step 1 in a minimal amount of glacial acetic acid or concentrated sulfuric acid.

-

Cool the phenol solution in an ice-salt bath.

-

Slowly add the cold nitrating mixture dropwise to the phenol solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at a low temperature for a specified period.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice.

-

The solid product, this compound, will precipitate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Physicochemical Properties and Spectroscopic Analysis (Anticipated)

Direct experimental data for this compound is limited. The following properties are anticipated based on the closely related and well-characterized 4-tert-butyl-2,6-dinitrophenol.

| Property | Anticipated Value/Characteristic |

| Appearance | Yellow crystalline solid |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether. |

| Melting Point | Expected to be a solid at room temperature with a distinct melting point. |

| pKa | The phenolic proton is expected to be acidic due to the electron-withdrawing nitro groups. |

Spectroscopic Analysis (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic protons of the tert-amyl group, and a broad singlet for the phenolic hydroxyl group. The aromatic protons should appear as singlets due to their symmetrical substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbons attached to the nitro groups being significantly downfield. Signals corresponding to the carbons of the tert-amyl group will also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the O-H stretch of the phenol, asymmetric and symmetric stretches of the N-O bonds in the nitro groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of nitro groups and cleavage of the tert-amyl substituent.

Biological Activity and Mechanism of Action

Dinitrophenols are a well-known class of chemical uncouplers of oxidative phosphorylation.[2][3][4] While specific studies on this compound are lacking, it is highly probable that it shares this mechanism of action.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

-

Protonophore Activity: Dinitrophenols are lipophilic weak acids. In the acidic intermembrane space of the mitochondria, the phenolic hydroxyl group is protonated.

-

Mitochondrial Membrane Transport: The protonated, neutral form of the molecule can readily diffuse across the inner mitochondrial membrane.

-

Proton Release: Upon entering the alkaline mitochondrial matrix, the molecule deprotonates, releasing a proton.

-

Disruption of Proton Gradient: This process shuttles protons from the intermembrane space to the matrix, bypassing the ATP synthase complex. This dissipates the proton motive force that is essential for ATP synthesis.

-

Consequences: The energy from the electron transport chain is released as heat instead of being used to generate ATP. This leads to an increase in metabolic rate and body temperature.[2][3][4]

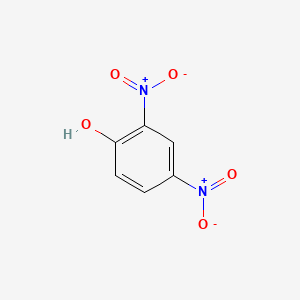

Caption: Mechanism of dinitrophenol-induced uncoupling of oxidative phosphorylation.

Safety and Handling

Warning: Dinitrophenols are highly toxic.[2][4] All handling should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Toxicity: Dinitrophenols can be fatal if ingested, inhaled, or absorbed through the skin.[2][4] They can cause a rapid increase in metabolic rate, leading to hyperthermia, tachycardia, and death.[5][6] Chronic exposure can lead to cataracts, skin lesions, and damage to the bone marrow, central nervous system, and cardiovascular system.[4]

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety goggles or a face shield must be worn.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge should be used.

-

-

Handling:

-

Avoid creating dust.

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

-

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a compound of interest due to its structural similarity to other biologically active dinitrophenols. This guide provides a foundational understanding of its chemical nature, a plausible and detailed synthesis strategy, and an overview of its expected properties and biological mechanism of action. The potent biological activity of dinitrophenols as uncouplers of oxidative phosphorylation suggests that this compound could be a valuable tool in metabolic research. However, the high toxicity of this class of compounds necessitates stringent safety precautions during handling and use. Further research is warranted to fully characterize the specific properties and potential applications of this compound.

References

-

Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Available at: [Link]

-

Wikipedia. Dinoseb. Available at: [Link]

-

Wikipedia. 2,4-Dinitrophenol. Available at: [Link]

-

National Center for Biotechnology Information. Health Effects - Toxicological Profile for Dinitrophenols. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrophenols. Available at: [Link]

-

U.S. Environmental Protection Agency. 2,4-Dinitrophenol. Available at: [Link]

-

Clinical Toxicology. Toxicoepidemiology and predictors of death in 2,4-dinitrophenol (DNP) toxicity. Available at: [Link]

-

Clinical Toxicology. Severe toxicity after use of 2,4-dinitrophenol reported to the UK National Poisons Information Service. Available at: [Link]

-

ChemBK. 2-(butan-2-yl)-4,6-dinitrophenol. Available at: [Link]

-

PubChem. 4-tert-Butyl-2,6-dinitrophenol. Available at: [Link]

-

Centers for Disease Control and Prevention. Dinitrophenols | ToxFAQs™. Available at: [Link]

Sources

- 1. This compound; [abichem.com]

- 2. Dinoseb - Wikipedia [en.wikipedia.org]

- 3. 2,6-DINITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. Phenol, 2-methyl, 4,6-dinitro- [webbook.nist.gov]

- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 6. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanism of action of 4-(tert-amyl)-2,6-dinitrophenol.

An In-Depth Technical Guide to the Mechanism of Action of 4-(tert-amyl)-2,6-dinitrophenol

Executive Summary

This guide provides a detailed examination of the postulated mechanism of action for 4-(tert-amyl)-2,6-dinitrophenol. Direct experimental data on this specific molecule is not extensively available in peer-reviewed literature. Therefore, this document synthesizes information from its close structural analogs, primarily the well-characterized mitochondrial uncoupler 2,4-dinitrophenol (DNP) and related dinitrophenols, to construct a robust, evidence-based model of its biochemical function.

We posit that 4-(tert-amyl)-2,6-dinitrophenol functions as a potent protonophore, acting to uncouple oxidative phosphorylation within the mitochondria. The core mechanism involves the transport of protons across the inner mitochondrial membrane, dissipating the crucial proton-motive force required for ATP synthesis. This leads to a compensatory increase in metabolic rate, electron transport, and oxygen consumption, with the energy being lost as heat rather than captured in ATP. The lipophilic tert-amyl group at the 4-position is hypothesized to enhance the molecule's partitioning into the mitochondrial membrane, potentially increasing its potency as an uncoupling agent. This guide will detail this core mechanism, outline the downstream cellular and physiological consequences, and provide validated experimental protocols for its empirical verification.

Introduction: Dinitrophenols as a Class of Mitochondrial Uncouplers

Dinitrophenols are a class of synthetic organic compounds that have been recognized for over a century for their profound metabolic effects. The most studied member, 2,4-dinitrophenol (DNP), was famously used as a weight-loss drug in the 1930s before being withdrawn due to its narrow therapeutic window and severe toxicity.[1][2][3] The fundamental mechanism for dinitrophenols is the uncoupling of mitochondrial electron transport from oxidative phosphorylation.[1][4] This action disrupts the cell's primary energy-generating pathway, leading to a rapid increase in metabolic rate and heat production.[4][5] 4-(tert-amyl)-2,6-dinitrophenol, by virtue of its dinitrophenol core structure, is presumed to operate via this same fundamental principle.

Core Mechanism: Uncoupling of Oxidative Phosphorylation

The primary function of mitochondria is to generate adenosine triphosphate (ATP), the main energy currency of the cell, through a process called oxidative phosphorylation. This process involves two coupled components: the electron transport chain (ETC) and ATP synthase.

-

The Proton Motive Force: As electrons are passed along the ETC complexes embedded in the inner mitochondrial membrane (IMM), protons (H+) are actively pumped from the mitochondrial matrix into the intermembrane space. This creates an electrochemical gradient, known as the proton-motive force (PMF), which stores potential energy.

-

ATP Synthesis: The enzyme ATP synthase utilizes the energy of this PMF. Protons flow back into the matrix through a channel in the ATP synthase, driving the synthesis of ATP from ADP and inorganic phosphate (Pi).

4-(tert-amyl)-2,6-dinitrophenol, like other dinitrophenols, acts as a protonophore or "proton shuttle." Its chemical properties—a weakly acidic phenol group and lipophilic character—allow it to disrupt this tightly coupled process.[6]

The Uncoupling Process:

-

Protonation: In the proton-rich, acidic intermembrane space, the anionic phenolate form of the molecule picks up a proton.

-

Diffusion: Now in its neutral, protonated state, the lipophilic molecule readily diffuses across the inner mitochondrial membrane.

-

Deprotonation: Upon reaching the alkaline mitochondrial matrix, it releases the proton, reverting to its anionic form.

-

Return: The anion is then able to return to the intermembrane space to repeat the cycle.

This shuttling action creates a bypass for protons, allowing them to re-enter the matrix without passing through ATP synthase.[7] The energy stored in the proton gradient is consequently dissipated as heat instead of being used for ATP production.[5] The cell, sensing the low ATP levels, attempts to compensate by increasing the rate of the electron transport chain and consuming more oxygen, further exacerbating heat production.[6]

Caption: Mechanism of mitochondrial uncoupling by 4-(tert-amyl)-2,6-dinitrophenol.

The Influence of the tert-Amyl Substituent

While the dinitrophenol core is responsible for the protonophoric activity, the substituent at the 4-position significantly modulates the compound's physicochemical properties. The tert-amyl group is a bulky and highly lipophilic (fat-soluble) alkyl chain. This feature is predicted to have two primary effects:

-

Enhanced Membrane Partitioning: The lipophilicity of the tert-amyl group increases the molecule's affinity for the lipid bilayer of the inner mitochondrial membrane. This facilitates more efficient diffusion across the membrane, which could lead to greater potency as an uncoupling agent compared to less substituted analogs like 2,6-dinitrophenol. Research has shown that conjugating a hydrophobic hydrocarbon chain to 2,6-dinitrophenol markedly increases its uncoupling activity.[2]

-

Steric Effects: The bulkiness of the group may influence its interaction with mitochondrial membrane proteins, though this is likely a secondary effect compared to its role in enhancing lipophilicity.

Cellular and Physiological Consequences

The uncoupling of oxidative phosphorylation triggers a cascade of downstream effects as the cell and the organism attempt to adapt to the energy production crisis.

-

Increased Basal Metabolic Rate: To compensate for the severe inefficiency of ATP production, the body dramatically increases its metabolic rate. The electron transport chain operates at a maximal rate, leading to a significant increase in oxygen consumption and the metabolism of energy stores like fat and carbohydrates.[4][5][6]

-

Hyperthermia: The energy that would normally be captured in the chemical bonds of ATP is instead released as heat.[5][7] This leads to a dose-dependent increase in body temperature (hyperthermia), which is a primary symptom of dinitrophenol toxicity and can be fatal.[3][6]

-

Stimulation of Glycolysis: The cell attempts to generate ATP through alternative, less efficient pathways, primarily anaerobic glycolysis. This leads to increased consumption of glucose and production of lactate.[6]

-

Reactive Oxygen Species (ROS) Production: The effect on ROS is complex. Mild uncoupling can sometimes decrease ROS production by reducing the mitochondrial membrane potential. However, at toxic concentrations, the hyperactive state of the electron transport chain can lead to increased electron leakage and a surge in ROS, contributing to oxidative stress, lipid peroxidation, and cellular damage.[7][8][9]

-

Systemic Effects: In a whole organism, these cellular effects manifest as a distinct symptom complex including profuse sweating (diaphoresis), rapid heart rate (tachycardia), rapid breathing (tachypnea), and rapid weight loss.[3][6]

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action for 4-(tert-amyl)-2,6-dinitrophenol, a series of standard bioenergetic assays should be performed.

Protocol 5.1: Measurement of Mitochondrial Respiration

This protocol uses high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) of intact cells, a direct indicator of mitochondrial activity.

Objective: To demonstrate that the compound increases basal respiration and maximal respiration, characteristic of an uncoupling agent.

Methodology:

-

Cell Seeding: Plate cultured cells (e.g., C2C12 myoblasts or HepG2 hepatocytes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 4-(tert-amyl)-2,6-dinitrophenol in DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM to 500 µM).

-

Assay Execution:

-

Replace the cell culture medium with Seahorse XF assay medium and incubate to allow temperature and pH to equilibrate.

-

Load the prepared test compound and control compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the injector ports of the sensor cartridge.

-

Place the plate in the Seahorse XF Analyzer and begin the assay.

-

-

Injection Protocol:

-

Baseline: Measure the basal OCR.

-

Injection A: Inject 4-(tert-amyl)-2,6-dinitrophenol and measure the change in OCR. An uncoupler will cause a rapid increase.

-

Injection B: Inject Oligomycin (an ATP synthase inhibitor). In uncoupled mitochondria, OCR will remain high, as it is no longer linked to ATP synthesis.

-

Injection C: Inject FCCP (a potent, classical uncoupler). This reveals the maximal respiration rate. If the test compound is a potent uncoupler, little to no further increase in OCR will be observed.

-

Injection D: Inject Rotenone/Antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

Causality: A significant increase in OCR after the compound's injection, which is not inhibited by Oligomycin, is a definitive sign of uncoupling. It shows that respiration is proceeding without being coupled to ATP synthesis.

Caption: Workflow for assessing mitochondrial respiration with a Seahorse XF Analyzer.

Protocol 5.2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye to visualize and quantify the mitochondrial membrane potential, which should be dissipated by an uncoupling agent.

Objective: To demonstrate that the compound causes a dose-dependent decrease in ΔΨm.

Methodology:

-

Cell Culture: Grow cells on glass-bottom dishes suitable for fluorescence microscopy or in plates for flow cytometry.

-

Dye Loading: Incubate cells with a ΔΨm-sensitive dye such as Tetramethylrhodamine, Ethyl Ester (TMRE). TMRE is a cationic dye that accumulates in active mitochondria with a high membrane potential, resulting in bright red fluorescence.

-

Baseline Measurement: Acquire baseline fluorescence images or flow cytometry data.

-

Compound Addition: Add 4-(tert-amyl)-2,6-dinitrophenol at various concentrations to the cells. Use CCCP or FCCP as a positive control for complete depolarization.

-

Time-Lapse Imaging/Reading: Monitor the fluorescence intensity over time. A decrease in fluorescence intensity indicates the dissipation of the mitochondrial membrane potential.

-

Quantification: Quantify the mean fluorescence intensity per cell or per plate and plot it against the compound concentration.

Causality: A rapid loss of TMRE fluorescence is a direct consequence of the collapse of the proton gradient (membrane potential) as the compound shuttles protons into the mitochondrial matrix.

Expected Quantitative Data

The following table summarizes the expected outcomes from the experimental protocols described above. The data are hypothetical and serve to illustrate the anticipated results for a potent mitochondrial uncoupler.

| Parameter Measured | Control (Vehicle) | 4-(tert-amyl)-2,6-dinitrophenol (100 µM) | Positive Control (FCCP) | Expected Outcome |

| Basal OCR (% of Control) | 100% | ~350% | ~400% | Significant Increase |

| ATP-Linked Respiration | High | Near Zero | Near Zero | Abolished |

| Maximal Respiration | High (Post-FCCP) | High | High | Increased |

| ΔΨm (TMRE Fluorescence) | 100% | < 20% | < 10% | Significant Decrease |

| Cellular ATP Levels | 100% | < 30% | < 25% | Significant Decrease |

Conclusion and Future Directions

Based on established principles of medicinal chemistry and the extensive data available for its structural analogs, 4-(tert-amyl)-2,6-dinitrophenol is confidently postulated to act as a classic mitochondrial uncoupler. Its primary mechanism involves the shuttling of protons across the inner mitochondrial membrane, dissipating the proton-motive force and uncoupling nutrient oxidation from ATP synthesis, releasing energy as heat. The lipophilic tert-amyl group likely enhances its potency by improving its ability to partition into and transit across the mitochondrial membrane.

Future research should focus on direct empirical validation using the protocols outlined in this guide. Head-to-head comparisons with DNP and 2,6-dinitrophenol would be invaluable for determining its relative potency. Furthermore, detailed toxicological studies are essential to characterize its safety profile and therapeutic window, which has been the limiting factor for all compounds in this class.

References

- ChemicalBook. (n.d.). 4-TERT-ANYL-2,6-DINITROPHENOL synthesis.

- Wikipedia. (2024). 2,4-Dinitrophenol.

- Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of Medical Toxicology, 7(3), 205–212. Also available from ResearchGate.

- PubChem. (n.d.). 4-tert-Butyl-2,6-dinitrophenol.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols.

- National Center for Biotechnology Information (NCBI). (n.d.). LITERATURE SEARCH FRAMEWORK FOR DINITROPHENOLS.

- National Center for Biotechnology Information (NCBI). (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols.

- Jin, Y., McEwen, M. L., Nottingham, S. A., Maragos, W. F., Dragicevic, N. B., Sullivan, P. G., & Springer, J. E. (2004). The mitochondrial uncoupling agent 2,4-dinitrophenol improves mitochondrial function, attenuates oxidative damage, and increases white matter sparing in the contused spinal cord. Journal of Neurotrauma, 21(10), 1396–1404.

- National Center for Biotechnology Information (NCBI). (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dinitrophenols.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols.

- Kleszcz, R., et al. (2021). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. Molecules, 26(11), 3392.

- Alexopoulos, S. J., et al. (2024). Conjugating uncoupler compounds with hydrophobic hydrocarbon chains to achieve adipose tissue selective drug accumulation. Scientific Reports, 14(1), 4885.

- Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of Medical Toxicology, 7(3), 205–212.

- Choi, W. S., et al. (2007). The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections. Journal of Neuroscience Research, 85(3), 649-658.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Conjugating uncoupler compounds with hydrophobic hydrocarbon chains to achieve adipose tissue selective drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells | MDPI [mdpi.com]

- 8. The mitochondrial uncoupling agent 2,4-dinitrophenol improves mitochondrial function, attenuates oxidative damage, and increases white matter sparing in the contused spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Persistence and Transformation of Alkylated Dinitrophenols: A Technical Guide

Alkylated dinitrophenols, a class of synthetic organic chemicals, have a long history of use as pesticides, herbicides, and intermediates in industrial synthesis.[1][2] Their widespread application has led to their emergence as persistent and toxic environmental contaminants.[3][4] This technical guide provides an in-depth exploration of the environmental fate and degradation of these compounds, offering critical insights for researchers, environmental scientists, and professionals in drug development who may encounter these structures. We will delve into the intricate abiotic and biotic pathways that govern their transformation, the factors influencing their environmental persistence, and the analytical methodologies crucial for their study.

Introduction to Alkylated Dinitrophenols: A Legacy of Use and Concern

Alkylated dinitrophenols are derivatives of dinitrophenol, characterized by the presence of one or more alkyl groups on the benzene ring. Notable examples include dinoseb (2-sec-butyl-4,6-dinitrophenol) and dinoterb, which have been extensively used as herbicides.[1] The parent compound, 2,4-dinitrophenol (2,4-DNP), is a well-known uncoupler of oxidative phosphorylation, a mechanism that underlies both its biological activity and its toxicity to a wide range of organisms, including humans.[5][6]

The environmental presence of these compounds is not solely due to their direct application. For instance, 2,4-DNP can be a degradation byproduct of the insensitive munition IMX-101, highlighting the diverse sources of these pollutants.[1] Their nitro groups lend them a recalcitrant nature, making their breakdown in the environment a slow process.[3] This persistence, coupled with their toxicity, including potential carcinogenicity and mutagenicity, necessitates a thorough understanding of their environmental behavior.[3][5]

Physicochemical Properties and Environmental Mobility

The environmental fate of alkylated dinitrophenols is intrinsically linked to their physicochemical properties. These compounds are generally yellow crystalline solids with slight solubility in water.[7] Their mobility in soil and water is influenced by factors such as their water solubility, vapor pressure, and octanol-water partition coefficient (Kow). The acidity of the compound, indicated by its pKa, is particularly important. For example, the pKa of 2,4-dinitrophenol is 4.09, meaning it will exist predominantly in its anionic form in most environmental compartments.[7] This anionic form is generally more water-soluble and less likely to adsorb to soil organic matter, leading to higher mobility and potential for groundwater contamination.[7]

| Property | 2,4-Dinitrophenol (2,4-DNP) | Dinoseb (2-sec-butyl-4,6-dinitrophenol) |

| Molecular Formula | C₆H₄N₂O₅[7] | C₁₀H₁₂N₂O₅ |

| Molecular Weight | 184.11 g/mol [7] | 240.21 g/mol |

| Water Solubility | 3.8 g/100g at 15 °C[1] | Low |

| pKa | 4.09[7] | ~4.4 |

| Log Kow | 1.7 | ~3.7 |

Table 1: Physicochemical properties of 2,4-Dinitrophenol and Dinoseb.

Abiotic Degradation Pathways: The Role of Light and Chemistry

While biotic processes are often the primary drivers of degradation, abiotic pathways, including photolysis and hydrolysis, can contribute to the transformation of alkylated dinitrophenols in the environment.

Photolysis

Photolysis involves the degradation of a chemical by light energy. Alkylated dinitrophenols can absorb ultraviolet (UV) radiation from sunlight, which can initiate their breakdown.[8] However, the efficiency of photolysis is highly dependent on the environmental matrix.

In surface waters, direct photolysis of 2,4-DNP is generally considered a slow process and not a significant environmental fate pathway.[9][10] The presence of sensitizers, such as humic substances or chlorophyll, can promote indirect photolysis by generating reactive oxygen species.[9] In soil, photolysis is limited to the very surface layer, as sunlight cannot penetrate deeper.[9] Interestingly, some research suggests that 2,4-DNP is surprisingly resistant to photodegradation in aqueous solutions due to efficient excited-state relaxation mechanisms that return the molecule to its ground state.[10][11]

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While some organic compounds are readily hydrolyzed, 2,4-dinitrophenol is not expected to undergo significant hydrolysis under typical environmental conditions due to the stability of its chemical structure.[7] However, under specific conditions, such as in the presence of strong bases, hydrolysis of dinitrophenol ethers can occur.[12]

Chemical Oxidation

Advanced oxidation processes (AOPs) can effectively degrade dinitrophenols. For instance, the Fenton reaction, which uses hydrogen peroxide and an iron catalyst, can destroy over 90% of nitrophenols.[9] However, the effectiveness of such systems can be hindered by the presence of inhibitors in the environment.[9] Other AOPs, such as ozonation and hydrodynamic cavitation in combination with oxidizing agents, have also shown promise in degrading 2,4-DNP.[13][14]

Biotic Degradation: The Microbial Engine of Transformation

Biodegradation is the most significant process for the breakdown of alkylated dinitrophenols in soil and water.[9] A diverse range of microorganisms have evolved the metabolic machinery to utilize these compounds as a source of carbon, nitrogen, and energy.

Aerobic Biodegradation

Under aerobic conditions, many bacterial strains have been identified that can degrade dinitrophenols. For example, Rhodococcus opacus has been shown to utilize 2,4-DNP as a sole source of carbon, nitrogen, and energy, releasing the nitro groups as nitrites.[15] The degradation pathways often involve either the reduction of a nitro group or the displacement of a nitro group by a hydroxyl group.[9]

The general aerobic degradation pathway for 2,4-DNP can be visualized as follows:

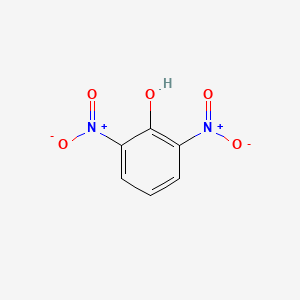

Caption: Generalized aerobic degradation pathway of 2,4-Dinitrophenol.

Anaerobic Biodegradation

Anaerobic conditions also support the biodegradation of alkylated dinitrophenols, often through different metabolic routes. Anaerobic degradation is particularly important in saturated soils, sediments, and certain wastewater treatment systems.[3]

A key initial step in the anaerobic degradation of compounds like dinoseb is the reduction of the nitro groups to amino groups.[16] For example, Clostridium bifermentans has been shown to degrade dinoseb cometabolically in the presence of a fermentable carbon source.[17][18] This process can lead to the formation of less toxic intermediates.

The anaerobic degradation pathway for dinoseb can be illustrated as follows:

Caption: Anaerobic degradation pathway of Dinoseb.

Factors Influencing Biodegradation

The rate and extent of biodegradation are influenced by a multitude of environmental factors:

-

Microbial Population: The presence of adapted microbial communities is crucial. In some cases, bioaugmentation with specific degrading strains can enhance removal rates.[19]

-

Nutrient Availability: The presence of co-substrates, such as fermentable carbon sources, can be essential for cometabolic degradation.[17]

-

pH: The optimal pH for microbial degradation is typically near neutrality, as it affects both the bioavailability of the dinitrophenol and the activity of microbial enzymes.[9]

-

Temperature: Temperature affects microbial metabolic rates, with optimal temperatures varying depending on the specific microorganisms involved.

-

Toxicity: High concentrations of dinitrophenols can be toxic to the degrading microorganisms, inhibiting their activity.[3][9]

Experimental Protocols for Studying Degradation

To investigate the environmental fate of alkylated dinitrophenols, a combination of laboratory and field studies is employed. Below are outlines of key experimental protocols.

Protocol for Assessing Aerobic Biodegradation in Soil

This protocol provides a framework for evaluating the aerobic biodegradation of an alkylated dinitrophenol in a soil matrix.

Objective: To determine the rate of aerobic biodegradation and identify major metabolites.

Materials:

-

Test soil, sieved (<2 mm)

-

Alkylated dinitrophenol (analytical standard)

-

Mineral salts medium

-

Biometer flasks or similar respirometry system

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) for metabolite identification

Procedure:

-

Soil Preparation: Characterize the test soil (pH, organic carbon content, texture). Adjust the moisture content to 50-60% of its water-holding capacity.

-

Spiking: Prepare a stock solution of the alkylated dinitrophenol in a suitable solvent. Spike the soil to the desired concentration, ensuring even distribution. Allow the solvent to evaporate.

-

Incubation: Place a known amount of the spiked soil into biometer flasks. Add mineral salts medium to ensure nutrients are not limiting.

-

Aeration: Continuously supply humidified, carbon dioxide-free air to the flasks.

-

Monitoring: At regular intervals, collect soil samples for analysis. Monitor CO₂ evolution as an indicator of mineralization.

-

Extraction: Extract the dinitrophenol and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile, ethyl acetate).

-

Analysis: Analyze the extracts using HPLC to quantify the parent compound and major metabolites.[20] Use GC-MS for the identification of unknown metabolites.

-

Data Analysis: Plot the concentration of the parent compound over time to determine the degradation rate and half-life.

Caption: Experimental workflow for assessing aerobic biodegradation in soil.

Toxicity of Degradation Products

An important consideration in the environmental fate of alkylated dinitrophenols is the toxicity of their degradation products. While biodegradation can lead to the complete mineralization of the parent compound to carbon dioxide and water, intermediate metabolites may be formed that are also toxic, and in some cases, more toxic than the original compound.[3] For example, the reduction of nitro groups to amino groups can result in the formation of aromatic amines, which are a class of compounds with their own toxicological concerns. Therefore, a comprehensive assessment of the environmental risk of alkylated dinitrophenols must include an evaluation of the toxicity of their transformation products.

Conclusion

The environmental fate and degradation of alkylated dinitrophenols are complex processes governed by a combination of abiotic and biotic factors. While these compounds can be persistent in the environment, microbial degradation represents a significant pathway for their removal. Understanding the mechanisms of degradation, the factors that influence these processes, and the potential for the formation of toxic byproducts is essential for developing effective remediation strategies and for accurately assessing the environmental risks associated with these legacy and emerging contaminants. Further research is needed to fully elucidate the degradation pathways of a wider range of alkylated dinitrophenols and to develop and optimize bioremediation technologies for contaminated sites.

References

- Havlikova, L., Matyas, R., Ihnat, L., Novakova, L., & Satinsky, D. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods.

- (2025, August 7). Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems. ResearchGate.

- Hammill, T. B., & Crawford, R. L. (1996). Degradation of 2-sec-butyl-4,6-dinitrophenol (dinoseb) by Clostridium bifermentans KMR-1. Applied and Environmental Microbiology, 62(5), 1842-1846.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. NCBI.

- (2025, August 7). A Review on Microbial Degradation of 2,4-Dinitrophenol. ResearchGate.

- Hammill, T. B., & Crawford, R. L. (1996). Degradation of 2-sec-butyl-4,6-dinitrophenol (dinoseb) by Clostridium bifermentans KMR-1. PubMed.

- Wikipedia. (n.d.). 2,4-Dinitrophenol.

- National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. PubChem.

- (2025, February 27). Munitions Constituents – Photolysis. Enviro Wiki.

- Kaake, R. H., Roberts, D. J., Stevens, T. O., Crawford, R. L., & Crawford, D. L. (1992). Bioremediation of soils contaminated with the herbicide 2-sec-butyl-4,6-dinitrophenol (dinoseb). Applied and Environmental Microbiology, 58(5), 1683-1689.

- Kaake, R. H., Crawford, D. L., & Crawford, R. L. (1995). Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions. Biodegradation, 6(4), 329-337.

- (2025, August 12). How a toxic pollutant avoids photodegradation – relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. University of Bristol.

- Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205-212.

- (2025, August 6). How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. PNAS.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. NCBI Bookshelf.

- De Vargas, E. B., Setti, L., Aimar, M. L., & de Rossi, R. H. (1993). Hydrolysis of ethers of 2,4-dinitrophenol. No evidence for a single electron transfer mechanism. The Journal of Organic Chemistry, 58(26), 7364-7367.

- Cuzyol, C. A., Wolski, E. A., & Gomez, C. E. (2012). Microbial degradation and detoxification of 2,4-dinitrophenol in aerobic and anoxic procesess. International Biodeterioration & Biodegradation, 69, 1-6.

- (2025, October 23). Degradation of 2,4-dinitrophenol using a combination of hydrodynamic cavitation, chemical and advanced oxidation processes. ResearchGate.

- Daraei, H., et al. (2022). Study on the biodegradability improvement of 2,4 dinitrophenol in wastewater using advanced oxidation/reduction process with UV/SO3/ZnO. Environmental Science and Pollution Research, 30(5), 12885-12897.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. ATSDR.

Sources

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Munitions Constituents – Photolysis - Enviro Wiki [enviro.wiki]

- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. pnas.org [pnas.org]

- 12. lookchem.com [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Study on the biodegradability improvement of 2,4 dinitrophenol in wastewater using advanced oxidation/reduction process with UV/SO3/ZnO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microbial degradation and detoxification of 2,4-dinitrophenol in aerobic and anoxic procesess - CONICET [bicyt.conicet.gov.ar]

- 16. Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Degradation of 2-sec-butyl-4,6-dinitrophenol (dinoseb) by Clostridium bifermentans KMR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Degradation of 2-sec-butyl-4,6-dinitrophenol (dinoseb) by Clostridium bifermentans KMR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioremediation of soils contaminated with the herbicide 2-sec-butyl-4,6-dinitrophenol (dinoseb) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 4-(tert-amyl)-2,6-dinitrophenol

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-(tert-amyl)-2,6-dinitrophenol, a nitrophenolic compound of interest in various research and development sectors. Recognizing the critical role of these physicochemical properties in determining a compound's utility, bioavailability, and formulation potential, this document outlines detailed experimental protocols, data interpretation strategies, and the underlying scientific principles. While specific experimental data for 4-(tert-amyl)-2,6-dinitrophenol is not extensively published, this guide leverages established methodologies and data from structurally similar molecules to provide a robust and scientifically grounded approach for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of 4-(tert-amyl)-2,6-dinitrophenol

4-(tert-amyl)-2,6-dinitrophenol belongs to the dinitrophenol class of compounds, which are characterized by a phenol ring substituted with two nitro groups. The presence of the tert-amyl group, a bulky hydrophobic moiety, is expected to significantly influence its physicochemical properties, distinguishing it from other dinitrophenols. A thorough understanding of its solubility in various solvent systems and its stability under different environmental stressors is paramount for its practical application, whether as a chemical intermediate, a potential bioactive agent, or in other specialized fields.

The solubility of an active compound dictates its dissolution rate and, consequently, its absorption and bioavailability.[1] In drug development, poor solubility is a major hurdle that can terminate the progression of promising candidates.[2] Similarly, the chemical stability of a compound is critical for ensuring its potency, safety, and shelf-life.[3] Degradation can lead to a loss of efficacy and the formation of potentially toxic byproducts.[4]

This guide provides the necessary protocols to systematically investigate these crucial parameters for 4-(tert-amyl)-2,6-dinitrophenol.

Physicochemical Properties and Safety Considerations

While a comprehensive dataset for 4-(tert-amyl)-2,6-dinitrophenol is not publicly available, we can infer some of its properties from the closely related compound, 4-tert-butyl-2,6-dinitrophenol, and other dinitrophenols.

Table 1: Predicted Physicochemical Properties and Known Properties of Analogues

| Property | Predicted/Inferred Value for 4-(tert-amyl)-2,6-dinitrophenol | Data from Analogues | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O₅ | C₁₀H₁₂N₂O₅ (4-tert-butyl-2,6-dinitrophenol) | [5][6] |

| Molecular Weight | 254.24 g/mol | 240.21 g/mol (4-tert-butyl-2,6-dinitrophenol) | [5][6] |

| Appearance | Yellow crystalline solid | Yellow crystalline solid | [7] |

| Water Solubility | Sparingly soluble to insoluble | Sparingly soluble (4-tert-butyl-2,6-dinitrophenol); Slightly soluble (2,6-dinitrophenol) | [7][8] |

| Organic Solvent Solubility | Expected to be soluble in polar aprotic and some polar protic solvents | Soluble in alcohol, acetone, ether (2-methyl-4,6-dinitrophenol) | [9] |

| LogP (predicted) | > 2 | 1.67 (2,4-dinitrophenol) | [10] |

Safety and Handling

Dinitrophenols as a class are hazardous materials. Based on the Safety Data Sheets (SDS) for 4-tert-butyl-2,6-dinitrophenol, the following precautions are mandated when handling 4-(tert-amyl)-2,6-dinitrophenol:

-

Hazards: The compound is likely to be harmful if swallowed, inhaled, or in contact with skin.[11][12] It can cause skin and serious eye irritation.[11] Many dinitrophenols are flammable solids and can be explosive when dry.[2][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1] In case of insufficient ventilation, wear suitable respiratory equipment.[14]

-

Handling: Handle in a well-ventilated area. Avoid dust formation. Keep away from heat, sparks, and open flames.[2]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1] The compound may be light and heat sensitive.[2]

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium. The shake-flask method is considered the "gold standard" for its determination.[11]

Rationale for Solvent Selection

The choice of solvents should cover a range of polarities to build a comprehensive solubility profile. Based on the properties of analogous compounds, the following solvents are recommended for initial screening:

-

Water (and buffered solutions at various pH): To assess aqueous solubility, which is critical for biological applications.

-

Methanol & Ethanol (Polar Protic): Common alcohols used in formulations.

-

Acetonitrile (Polar Aprotic): Frequently used in analytical chromatography.

-

Acetone (Polar Aprotic): A versatile solvent for many organic compounds.

-

Dimethyl Sulfoxide (DMSO) (Polar Aprotic): A strong solvent often used for creating high-concentration stock solutions.[3][15][16]

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of 4-(tert-amyl)-2,6-dinitrophenol.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-(tert-amyl)-2,6-dinitrophenol to a series of glass vials, each containing a known volume of a selected solvent. It is crucial that an excess of solid remains to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or a temperature-controlled water bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant. For accurate results, filter the supernatant through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from a stock solution of known concentration.

Illustrative Data Presentation

The results of the solubility study should be presented in a clear and concise table.

Table 2: Illustrative Solubility Data for 4-(tert-amyl)-2,6-dinitrophenol at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | 10.2 | < 0.1 | < 0.0004 |

| Methanol | 5.1 | 15.2 | 0.0598 |

| Ethanol | 4.3 | 10.8 | 0.0425 |

| Acetonitrile | 5.8 | 25.5 | 0.1003 |

| Acetone | 5.1 | 42.1 | 0.1656 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | > 0.3933 |

Note: The data in this table is illustrative and represents expected trends based on the compound's structure and the properties of similar molecules.

Stability Assessment via Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, which informs the development of stability-indicating analytical methods.[17] Based on the known reactivity of dinitrophenols, the following stress conditions are recommended.[10][18]

Experimental Design for Forced Degradation

Caption: Forced Degradation Experimental Workflow.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-(tert-amyl)-2,6-dinitrophenol in a suitable solvent where it is sufficiently soluble and stable, such as acetonitrile or a mixture of acetonitrile and water.

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat (e.g., at 60°C) for a defined period. Dinitrophenols are known to be susceptible to decomposition in alkaline solutions, especially with UV radiation.[10]

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) and heat if necessary.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19][20] A control sample should be kept in the dark at the same temperature.

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

-

Data Evaluation: The stability-indicating method should be capable of separating the intact compound from all degradation products. The peak purity of the parent compound should be assessed to ensure no co-eluting degradants. The extent of degradation can be calculated as a percentage of the initial concentration.

Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is generally suitable for the analysis of nitrophenolic compounds.

Table 3: Starting Parameters for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water | A gradient elution is often necessary to separate the parent compound from potentially more polar or less polar degradation products.[12] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Detection Wavelength | Determined by UV-Vis scan (likely around 260 nm and 350 nm) | Dinitrophenols have characteristic UV absorbance maxima. |

| Injection Volume | 10 µL | A typical injection volume. |

Illustrative Stability Data

The results should be tabulated to show the percentage of the compound remaining and the formation of degradation products under each stress condition.

Table 4: Illustrative Forced Degradation Data for 4-(tert-amyl)-2,6-dinitrophenol

| Stress Condition | Duration | % Assay Remaining | Number of Degradation Products | Observations |

| 0.1 N HCl, 60°C | 24 h | 98.5 | 0 | Likely stable to acidic hydrolysis. |